1-(3-Propoxypropyl)azetidin-3-amine
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Overview
Description
1-(3-Propoxypropyl)azetidin-3-amine is a compound belonging to the azetidine class of chemicals. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Propoxypropyl)azetidin-3-amine can be achieved through various methods. One common approach involves the reaction of azetidine with 3-propoxypropylamine under controlled conditions. The reaction typically requires a catalyst and proceeds at moderate temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Propoxypropyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Propoxypropyl)azetidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Propoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness: 1-(3-Propoxypropyl)azetidin-3-amine stands out due to its specific propoxypropyl substitution, which imparts unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(3-propoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-12-6-3-4-11-7-9(10)8-11/h9H,2-8,10H2,1H3 |
InChI Key |
ZFXRLBYHDSMSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCN1CC(C1)N |
Origin of Product |
United States |
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